N-(5-Methylthiophen-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(5-Methylthiophen-2-yl)cyclopropanecarboxamide is a compound that features a thiophene ring substituted with a methyl group at the 5-position and a cyclopropanecarboxamide group. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
The synthesis of N-(5-Methylthiophen-2-yl)cyclopropanecarboxamide typically involves the reaction of 5-methylthiophene-2-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
N-(5-Methylthiophen-2-yl)cyclopropanecarboxamide can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon to yield the corresponding thiophane derivative.
Major Products: These reactions can yield products such as sulfoxides, sulfones, and halogenated derivatives, which can be further utilized in various chemical syntheses.
Scientific Research Applications
N-(5-Methylthiophen-2-yl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-(5-Methylthiophen-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopropanecarboxamide group can enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects .
Comparison with Similar Compounds
N-(5-Methylthiophen-2-yl)cyclopropanecarboxamide can be compared with other thiophene derivatives such as:
N-Butyl-N-(5-methylthiophen-2-yl)cyclopropanecarboxamide: This compound has a butyl group instead of a hydrogen atom on the nitrogen, which can alter its chemical and biological properties.
N-(5-methylthiophen-2-yl)-N-prop-2-enylcyclopropanecarboxamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62187-70-6 |
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Molecular Formula |
C9H11NOS |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
N-(5-methylthiophen-2-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C9H11NOS/c1-6-2-5-8(12-6)10-9(11)7-3-4-7/h2,5,7H,3-4H2,1H3,(H,10,11) |
InChI Key |
ZBQLWGDJOLHBNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)NC(=O)C2CC2 |
Origin of Product |
United States |
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